molecular formula C38H54N2O10S2 B611625 Valbenazine tosylate CAS No. 1639208-54-0

Valbenazine tosylate

货号 B611625
CAS 编号: 1639208-54-0
分子量: 762.974
InChI 键: BXGKAGLZHGYAMW-TZYFFPFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valbenazine tosylate, also known as NBI-98854, is a potent and selective VMAT2 inhibitor . It is used to treat movement disorders, including tardive dyskinesia and chorea caused by Huntington’s disease .


Synthesis Analysis

The synthesis of Valbenazine involves a highly stereoselective 1,3-dipolar cycloaddition and enzymatic kinetic resolution . The cascade process includes cycloaddition, N-O bond cleavage, and lactamization, which proved to be operationally facile .


Molecular Structure Analysis

The molecular formula of Valbenazine tosylate is C38H54N2O10S2 . The exact mass is not available, but the average molecular weight is 762.974 .


Chemical Reactions Analysis

Valbenazine inhibits human VMAT2 (Ki 150 nM) with no appreciable binding affinity for VMAT1 (Ki > 10 µM) . It is metabolized by hydrolysis and deactivated by CYP3A, CYP2D6 .


Physical And Chemical Properties Analysis

Valbenazine tosylate has a molecular weight of 762.97 and a molecular formula of C38H54N2O10S2 .

科学研究应用

  1. 治疗迟发性运动障碍:Valbenazine主要以其在治疗迟发性运动障碍方面的有效性而闻名,这种运动障碍通常是由长期使用多巴胺阻断剂引起的(Davis et al., 2017)。这一批准是在高效的试验设计和创新的临床试验方法之后获得的(Hauser et al., 2017)

  2. 心血管安全性概况:研究评估了Valbenazine的心血管影响,发现与安慰剂相比,心血管相关不良事件没有显著差异。这一发现是在患有精神障碍并在接受多巴胺阻断药物后发展出迟发性运动障碍的患者中观察到的(Thai-Cuarto et al., 2017)

  3. 长期安全性和有效性:研究表明,长期使用Valbenazine通常是安全和有效的。研究显示,在减少迟发性运动障碍症状的同时,几乎没有加重精神症状或诱发其他运动障碍的风险(Factor et al., 2017)

  4. 药代动力学和耐受性:Valbenazine的药代动力学、安全性和耐受性已在不同人群中进行了评估,包括韩国CYP2D6正常和中间代谢者。这些研究证实了该药物在不同种族群体中的耐受性和一致的药代动力学特征(Chung et al., 2022)

  5. 对神经递质外流的影响:Valbenazine通过其活性代谢物已被证明影响大脑中的神经递质外流,这与其抗精神病作用和在治疗迟发性运动障碍中的潜在用途相关。它影响多巴胺、5-羟色胺、去甲肾上腺素和其他神经递质的外流(Huang et al., 2020)

  6. 在不同精神疾病中的有效性:Valbenazine已在患有各种潜在精神疾病的患者中进行了研究,如精神分裂症和情绪障碍,展示了其在一系列患有迟发性运动障碍的患者中的有效性(Gupta et al., 2021)

  7. 在TD症状改善中的作用:临床试验显示,在Valbenazine治疗期间,TD症状有显著改善,突显了其作为这种疾病的突破性治疗选择的作用(Barquero, 2016)

  8. 与其他治疗方法的比较分析:Valbenazine已与其他治疗方法如deutetrabenazine进行了比较,展示了其在管理迟发性运动障碍方面的有效性和耐受性(Khorassani et al., 2020)

  9. 突破性药物地位:Valbenazine因其与现有治疗方法如特特拉贝嗪相比在改善症状方面的独特优势和良好概况而被授予突破性药物地位,(Müller, 2015)

  10. TD中的最小临床重要差异:已确定了在接受Valbenazine治疗的迟发性运动障碍患者中,异常不自主运动量表的最小临床重要差异,进一步验证了其临床有效性(Stacy et al., 2019)

安全和危害

Valbenazine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Side effects may include sleepiness or QT prolongation .

未来方向

Valbenazine is currently approved for the treatment of adults with tardive dyskinesia and chorea associated with Huntington’s disease . It is not known if Valbenazine is safe and effective in children . The initial dosage of Valbenazine is 40 mg once daily. After one week, the recommended dosage of Valbenazine is 80 mg once daily .

属性

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGKAGLZHGYAMW-TZYFFPFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026308
Record name Valbenazine tosylate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valbenazine tosylate

CAS RN

1639208-54-0
Record name Valbenazine tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valbenazine tosylate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valbenazine tosylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
40
Citations
T Gupta, A Bali, M Mahesh - Journal of Applied Spectroscopy, 2023 - Springer
Valbenazine tosylate, a benzoquinolizidine derivative, is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor. It is the first and the only drug approved by the FDA for …
Number of citations: 0 link.springer.com
PJ Parmar, VB Patel, DA Shah - Separation Science Plus, 2020 - Wiley Online Library
… been reported for analysis of Valbenazine Tosylate in human serum. No liquid chromatographic method has been reported for the estimation of Valbenazine Tosylate. So, the present …
S Uhlyar, JA Rey - Pharmacy and Therapeutics, 2018 - ncbi.nlm.nih.gov
… Each capsule contains 73 mg or 146 mg of valbenazine tosylate, which is equivalent to 40 mg or 80 mg of valbenazine, respectively. The capsules should be stored at temperatures …
Number of citations: 18 www.ncbi.nlm.nih.gov
BR Deshmukh, P Akshinthala, NK Katari… - Separation …, 2023 - Wiley Online Library
… Weighed and transferred 25 mg of Valbenazine tosylate and transferred into a 50 ml volumetric flask, dissolved and diluted to volume with diluent (500 μg/ml). Further diluted 2 ml of this …
BR Deshmukh, P Akshinthala, NK Katari… - Chirality, 2023 - Wiley Online Library
… Valbenazine tosylate and its impurities were procured from reputed pharmaceuticals. The required chemicals and reagents for the preparation of the mobile phase and solution are of …
Number of citations: 3 onlinelibrary.wiley.com
DA Hussar, LA Finn - The Consultant Pharmacist®, 2018 - ingentaconnect.com
… Valbenazine tosylate is supplied in capsules that contain 73 mg of the tosylate salt, which is equivalent to 40 mg of valbenazine free base. Capsules containing 80 mg of the drug are …
Number of citations: 4 www.ingentaconnect.com
DA Hussar, TL Hussar - Journal of the American Pharmacists Association, 2017 - japha.org
… Valbenazine tosylate (Ingrezza; Neurocrine) is the first drug to be approved for the treatment … Valbenazine tosylate is supplied in capsules that contain 73 mg of the tosylate salt, which is …
Number of citations: 1 www.japha.org
DA Hussar - Nursing2023, 2018 - journals.lww.com
Delve into this review of nine drugs recently approved by the FDA, including two drugs to treat atopic dermatitis, two medications for patients with moderate-to-severe plaque psoriasis, …
Number of citations: 0 journals.lww.com
A Husain, J Monga, S Narwal, G Singh… - Chemistry & …, 2023 - Wiley Online Library
This article emphasizes the importance of prodrugs and their diverse spectrum of effects in the field of developing novel drugs for a variety of biological applications. For the purpose of …
Number of citations: 3 onlinelibrary.wiley.com
S Dickson, I Hernandez - Journal of Managed Care & Specialty Pharmacy, 2023 - jmcp.org
BACKGROUND: After the passage of the Inflation Reduction Act, Medicare will be able to negotiate drug prices starting in 2026. The Congressional Budget Office has estimated the total …
Number of citations: 8 www.jmcp.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。